1-(2-Fluoro-3-nitrophenyl)propan-2-one
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Overview
Description
1-(2-Fluoro-3-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of 1-(2-amino-3-fluorophenyl)propan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Fluoro-3-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine and nitro groups can affect its reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
- 1-(4-fluoro-2-nitrophenyl)propan-2-one
- 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Uniqueness: 1-(2-Fluoro-3-nitrophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential applications. The combination of a fluorine atom and a nitro group provides distinct electronic properties, making it a versatile compound for various research and industrial purposes.
Biological Activity
1-(2-Fluoro-3-nitrophenyl)propan-2-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the compound's interactions with biological systems, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications.
Chemical Structure and Properties
This compound is a ketone derivative featuring a fluoro and nitro substituent on the aromatic ring. Its chemical formula is C10H10FNO3, with a molecular weight of approximately 215.19 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may inhibit certain enzymatic pathways involved in cancer progression and inflammation. The compound's ability to modulate these pathways suggests potential applications in cancer therapy and anti-inflammatory treatments .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related β-aryl-β-mercapto ketones have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity towards normal cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | |
β-Aryl-β-Mercapto Ketones | MCF-7 | <10 | |
Tamoxifen | MCF-7 | 0.5 |
Note: TBD indicates that specific data for this compound is yet to be determined.
Enzyme Inhibition
In vitro studies suggest that this compound may inhibit key enzymes involved in metabolic pathways associated with cancer cell survival. The inhibition of such enzymes could lead to decreased proliferation of cancer cells and increased apoptosis .
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, compounds with similar structures have shown low toxicity in preliminary assessments. Further toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.
Properties
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKRONAXJSCYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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